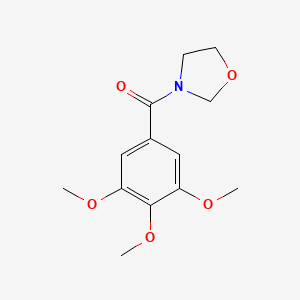

Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-

Description

BenchChem offers high-quality Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38943-52-1 |

|---|---|

Molecular Formula |

C13H17NO5 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

1,3-oxazolidin-3-yl-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C13H17NO5/c1-16-10-6-9(7-11(17-2)12(10)18-3)13(15)14-4-5-19-8-14/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

DTPIFOKFGUEOIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC2 |

Origin of Product |

United States |

Synthetic Methodologies for Oxazolidine, 3 3,4,5 Trimethoxybenzoyl and Its Derivatives

Direct Acylation Strategies

Direct acylation is a common and straightforward method for preparing 3-acyl-oxazolidines. This strategy involves the reaction of an oxazolidine (B1195125) with an activated form of 3,4,5-trimethoxybenzoic acid.

The most typical synthesis of Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- involves the condensation of a suitable oxazolidine precursor with 3,4,5-trimethoxybenzoyl chloride. ontosight.aiontosight.ai This reaction is a classic example of N-acylation, where the nitrogen atom of the oxazolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The key acylating agent, 3,4,5-trimethoxybenzoyl chloride, is itself synthesized from 3,4,5-trimethoxybenzoic acid. nih.gov Common methods for this conversion include reacting the acid with reagents like phosgene (B1210022) or bis(trichloromethyl)carbonate. google.comprepchem.com

Table 1: Reagents for Preparation of 3,4,5-Trimethoxybenzoyl Chloride

| Starting Material | Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoic acid | Phosgene | Dimethyl-dodecyl-phosphine oxide | Xylene, 100°C, ~1 hour | ~97.5% | prepchem.com |

| 3,4,5-Trimethoxybenzoic acid | Bis(trichloromethyl)carbonate | Organic amine | Organic solvent, 20-70°C, 4-10 hours | High | google.com |

The introduction of the 3,4,5-trimethoxybenzoyl group onto the oxazolidine nitrogen is a nucleophilic acyl substitution reaction. The success of this transformation is influenced by the choice of solvent, base, and temperature, which can affect reaction rates and the purity of the final product. ontosight.ai For instance, the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, a related substitution reaction, has been described, highlighting the reactivity of trimethoxybenzoyl derivatives. nih.gov The incorporation of the 3,4,5-trimethoxybenzoyl group is noted to enhance the biological activity of the parent oxazolidine molecule. ontosight.ai

When using chiral oxazolidines, derived from enantiomerically pure 1,2-aminoalcohols, preserving the stereochemical integrity of the molecule during acylation is paramount. researchgate.net Chiral oxazolidinones are valuable as chiral auxiliaries in asymmetric synthesis, and their N-acylation is a critical step. bioorg.org The optimization of reaction conditions is crucial for achieving high yields and diastereoselectivity.

Key parameters for optimization include:

Base Selection: Non-nucleophilic bases such as triethylamine (B128534) or pyridine (B92270) are commonly used to scavenge the acid byproduct without competing in the reaction.

Temperature Control: Low temperatures are often employed to minimize side reactions and prevent racemization at sensitive stereocenters.

Solvent Choice: Aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are typically used to dissolve the reactants and facilitate the reaction without interfering.

Microwave-assisted methods have also been reported for the synthesis of related chiral oxazolidin-2-ones and their thione analogues, demonstrating a significant reduction in reaction times compared to conventional heating. nih.gov

Table 2: General Conditions for N-Acylation of Chiral Auxiliaries

| Auxiliary Type | Acylating Agent | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| Chiral Oxazolidinone | Acid Chloride | Triethylamine / Pyridine | Dichloromethane | 0°C to RT | High yield, retention of stereochemistry | bioorg.org |

| Chiral Oxazolidine-2-thione | Acid Chloride | Titanium(IV) chloride, i-Pr₂NEt | Dichloromethane | 0°C | High diastereoselectivity | rsc.orgnih.gov |

Oxazolidine Ring Formation Pathways

The oxazolidinone ring, a close derivative of oxazolidine, can be effectively synthesized through the cycloaddition of isocyanates with epoxides. beilstein-journals.orgnih.govresearchgate.net This reaction is often catalyzed by metal complexes or organocatalysts. researchgate.net For example, a chromium(salphen) complex has been shown to catalyze the preparation of oxazolidinones from various epoxides and isocyanates in high yields. researchgate.net Another well-known strategy for oxazolidinone synthesis is the reaction of an amino alcohol with phosgene or its derivatives. beilstein-journals.orgbeilstein-archives.org

One-pot synthetic methods offer an efficient route to chiral oxazolidines and oxazolidinones by minimizing the need for isolation of intermediates. beilstein-journals.orgnih.gov A highly efficient method for the enantioselective one-pot synthesis of 1,3-oxazolidines has been developed, which proceeds through the formation of hemiaminal intermediates from the addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst, followed by intramolecular cyclization. nih.gov This approach allows for the conversion of a wide range of substrates into chiral heterocyclic products with high yields and excellent enantioselectivities. nih.gov

Similarly, one-pot syntheses of oxazolidinones have been achieved through the reaction of chlorosulfonyl isocyanate (CSI) with epoxides under mild conditions, yielding the desired products in shorter reaction times and with a simple purification method compared to multi-step approaches. beilstein-journals.orgnih.gov

Formation via Reactions of Carbonyl Compounds and Amines

The formation of the oxazolidine ring is fundamentally achieved through the condensation reaction of a 1,2-amino alcohol with a carbonyl compound, typically an aldehyde or a ketone. scribd.commdpi.com This reaction proceeds via a two-step mechanism. Initially, the amine group of the amino alcohol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of an unstable carbinolamine intermediate. This intermediate then dehydrates to form an imine, also known as a Schiff base. mdpi.com

In the subsequent and crucial step, the hydroxyl group of the original amino alcohol, which is positioned appropriately, attacks the electrophilic imine carbon in an intramolecular cyclization. mdpi.com This ring-closing step yields the five-membered oxazolidine heterocycle. It is noteworthy that the initial condensation products often exist in a mobile tautomeric equilibrium between the cyclic oxazolidine and the open-chain Schiff base. scribd.com The position of this equilibrium can be influenced by reaction conditions and the nature of the substituents. Various methods have been developed to drive the reaction toward the oxazolidine product, including azeotropic distillation to remove water and the use of catalysts. scribd.com For instance, a mild and efficient method utilizes microwave irradiation in the presence of air, where the aldehyde is partially oxidized to a carboxylic acid which then catalyzes the condensation. scirp.org

The versatility of this reaction allows for the synthesis of a wide range of oxazolidine derivatives by varying the starting amino alcohol and carbonyl compound.

| Carbonyl Compound | Amino Alcohol | Typical Conditions | Product |

|---|---|---|---|

| Formaldehyde (B43269) | Ethanolamine (B43304) | Azeotropic distillation (Benzene) | Oxazolidine |

| Benzaldehyde | 2-Amino-2-methyl-1-propanol | Reflux in Toluene | 4,4-Dimethyl-2-phenyloxazolidine |

| Various Aldehydes | N-methyl aminoethanol | Microwave, 50°C, Air | 3-Methyl-oxazolidine derivatives |

| Heptaldehyde | Ethanolamine | Condensation | 2-Hexyloxazolidine |

Multi-Step Synthetic Sequences Incorporating the Trimethoxybenzoyl Moiety

Strategies for Constructing the 3,4,5-Trimethoxyphenyl Unit on Heterocyclic Scaffolds

One major strategy involves the acylation of a pre-synthesized heterocyclic compound containing a suitable nucleophilic site, such as a secondary amine. This approach hinges on the availability of an activated form of 3,4,5-trimethoxybenzoic acid, most commonly 3,4,5-trimethoxybenzoyl chloride. nih.gov The synthesis of this key intermediate is a critical preliminary step, often achieved by reacting 3,4,5-trimethoxybenzoic acid with reagents like phosgene or bis(trichloromethyl)carbonate. google.comprepchem.com

Once prepared, the 3,4,5-trimethoxybenzoyl chloride can be reacted with a variety of heterocyclic amines (e.g., piperidine, morpholine, pyrrolidine) to yield the corresponding N-acylated derivatives. nih.gov This method is broadly applicable for attaching the trimethoxybenzoyl moiety to diverse heterocyclic systems, provided they possess an available N-H bond for acylation. The reaction is a standard nucleophilic acyl substitution, typically carried out in the presence of a base to neutralize the HCl byproduct.

| Heterocyclic Scaffold | Acylating Agent | Resulting Compound Class |

|---|---|---|

| Piperidine | 3,4,5-Trimethoxybenzoyl chloride | N-(3,4,5-Trimethoxybenzoyl)piperidine |

| Pyrrolidine | 3,4,5-Trimethoxybenzoyl chloride | N-(3,4,5-Trimethoxybenzoyl)pyrrolidine |

| Morpholine | 3,4,5-Trimethoxybenzoyl chloride | N-(3,4,5-Trimethoxybenzoyl)morpholine |

| Glutamic Acid | 3,4,5-Trimethoxybenzoyl chloride | N-(3,4,5-Trimethoxybenzoyl)glutamic acid |

Sequential Functionalization of Oxazolidine Precursors

The most direct route to Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- and its derivatives involves a sequential process: first, the synthesis of a suitable oxazolidine precursor, followed by its functionalization with the trimethoxybenzoyl group. nih.gov In this pathway, an appropriate 1,2-amino alcohol and a carbonyl compound are first reacted to form an oxazolidine ring that retains a secondary amine (an N-H bond). For example, the reaction of ethanolamine with formaldehyde would yield the parent oxazolidine.

This oxazolidine precursor is then subjected to an acylation reaction with 3,4,5-trimethoxybenzoyl chloride. The nitrogen atom of the oxazolidine ring acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the desired 3-(3,4,5-trimethoxybenzoyl)oxazolidine. nih.gov This method allows for the modular construction of the target molecule, where the structure of the oxazolidine ring and the nature of the acyl group can be varied independently. Research has specifically focused on preparing such derivatives, including those from methyl- or dimethyloxazolidines, as novel 3,4,5-trimethoxybenzamides. nih.gov

| Oxazolidine Precursor | Functionalization Reagent | Final Product |

|---|---|---|

| Oxazolidine | 3,4,5-Trimethoxybenzoyl chloride | Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- |

| 4-Methyloxazolidine | 3,4,5-Trimethoxybenzoyl chloride | 4-Methyl-3-(3,4,5-trimethoxybenzoyl)oxazolidine |

| 4,4-Dimethyloxazolidine | 3,4,5-Trimethoxybenzoyl chloride | 4,4-Dimethyl-3-(3,4,5-trimethoxybenzoyl)oxazolidine |

Chemical Reactivity and Transformations of Oxazolidine, 3 3,4,5 Trimethoxybenzoyl

Reactivity of the Oxazolidine (B1195125) Ring System

The oxazolidine ring, particularly when N-acylated, is susceptible to several important transformations. The acyl group modifies the electron density of the ring, influencing its stability and reaction pathways.

Ring Opening Reactions and Their Synthetic Utility

The cleavage of the oxazolidine ring is a key reaction, providing access to synthetically useful 1,2-amino alcohols and their derivatives. The stability of the ring is pH-dependent, and its opening can be achieved under both acidic and basic conditions. nih.gov

Acid-catalyzed hydrolysis readily cleaves the oxazolidine ring to regenerate the parent β-amino alcohol and the corresponding carbonyl compound from which it was derived. nih.govwikipedia.org This susceptibility to hydrolysis makes oxazolidines useful as prodrugs or as protecting groups for amino alcohols. nih.gov

Base-mediated hydrolysis can also be employed for ring-opening. While harsh conditions such as treatment with lithium hydroxide (B78521) or barium hydroxide are sometimes required, milder methods have been developed. researchgate.net For instance, N-substituted oxazolidin-2-ones can be hydrolyzed using ion-exchange resins like Dowex 1x8-100. researchgate.net

A particularly useful transformation of N-acyl-2-oxazolidinones is their decarboxylative isomerization to 2-oxazolines. This reaction can be initiated by nucleophiles like lithium iodide, which attack the ring, leading to its opening and subsequent decarboxylation to form the valuable 2-oxazoline heterocycle. nih.gov This transformation is generally effective for oxazolidinones that are unsubstituted at the 5-position and proceeds under mild conditions. nih.gov Organomagnesium species (Grignard reagents) have also been shown to attack the carbonyl group, promoting a ring-opening that results in the formation of tertiary amides. researchgate.net

| Reaction Type | Reagents/Conditions | Product(s) | Synthetic Utility |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl) | β-amino alcohol and aldehyde/ketone | Deprotection of amino alcohols. nih.govwikipedia.org |

| Base-Mediated Hydrolysis | LiOH, Ba(OH)₂, or Dowex resin | β-amino alcohol | Cleavage of N-substituted oxazolidinones. researchgate.netresearchgate.net |

| Decarboxylative Isomerization | Lithium iodide (LiI) | 2-Oxazoline | Synthesis of 2-oxazoline heterocycles. nih.gov |

| Grignard Reagent Addition | R-MgX (e.g., PhMgBr) | N-acyl amino alcohol (tertiary amide) | Synthesis of chiral tertiary amides. researchgate.net |

Reductive Cleavage of Oxazolidine Compounds

The N-C(2) and N-C(5) bonds of the oxazolidine ring can be cleaved under reductive conditions, offering another pathway to functionalized amino alcohols. The choice of reducing agent is critical and dictates the outcome of the reaction. A patent describes the reductive cleavage of N-acyloxazolidines using various reagents. google.com

Common methods for reductive cleavage include:

Metal Amalgams: Reagents like aluminum amalgam in the presence of a proton donor (e.g., water) can effectively cleave the ring. google.com

Catalytic Hydrogenation: Hydrogenolysis over catalysts such as palladium, platinum, or nickel is a viable method for ring cleavage. google.com

Metal Hydrides: Powerful reducing agents, including sodium borohydride, potassium borohydride, and lithium aluminum hydride, are capable of reducing the N-acyloxazolidine. google.comlibretexts.org The high reactivity of lithium aluminum hydride makes it particularly effective. libretexts.orgsaskoer.ca

These reductive methods are valuable for converting the chiral information embedded in an oxazolidine auxiliary into a chiral alcohol or amine product.

| Reducing Agent Class | Specific Reagent(s) | Typical Conditions |

|---|---|---|

| Metal Amalgams | Aluminum Amalgam (Al/Hg) | Inert solvent with water, 0°C to 50°C. google.com |

| Catalytic Hydrogenation | H₂, Pd/C, Pt, Ni | Hydrogen atmosphere, various solvents. google.com |

| Metal Hydrides | Sodium Borohydride (NaBH₄) | Protic solvents (e.g., methanol, ethanol). libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic ether solvents (e.g., THF, diethyl ether). libretexts.orgsaskoer.ca |

Activation of Heterocyclic Rings by Acylation with the 3,4,5-Trimethoxybenzoyl Group

The process of acylating the oxazolidine nitrogen with the 3,4,5-trimethoxybenzoyl group is a critical activation step. chemrxiv.org The resulting amide functionality places a strong electron-withdrawing group directly on the ring nitrogen. This has two significant consequences for the ring's reactivity.

First, the electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring's carbonyl carbon (in oxazolidinones) and the adjacent C5 and C2 carbons, making them more susceptible to nucleophilic attack, as seen in ring-opening reactions. nih.govresearchgate.net Second, it facilitates reductive processes. It has been noted that a decrease in the degree of carbonyl unsaturation, such as in amides, allows for the reduction of the oxazoline (B21484) ring to proceed more readily than the reduction of the carbonyl group itself. google.com Therefore, acylation is not merely a derivatization but a strategic step to enable a variety of subsequent transformations that leverage the activated nature of the heterocyclic ring.

Reactivity of the 3,4,5-Trimethoxybenzoyl Moiety

The aromatic portion of the molecule, the 3,4,5-trimethoxybenzoyl group, possesses its own distinct reactivity, primarily centered on the electron-rich benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions on Methoxy-Substituted Benzoyl Groups

The benzene ring of the 3,4,5-trimethoxybenzoyl moiety is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three methoxy (B1213986) (-OCH₃) groups. wikipedia.org Methoxy groups are powerful activating substituents that donate electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. wikipedia.orgminia.edu.eg

In SEAr reactions, substituents on the ring direct incoming electrophiles to specific positions. The directing effects of the groups on the 3,4,5-trimethoxybenzoyl ring are as follows:

Methoxy (-OCH₃) groups: These are strong ortho, para-directors.

Acyl (-C(O)R) group: This group is attached to the ring at position 1 and is a deactivating, meta-director due to its electron-withdrawing nature. msu.edu

The combined influence of these groups determines the position of substitution. The powerful activating and directing effects of the three methoxy groups dominate the deactivating effect of the acyl group. makingmolecules.com Therefore, electrophilic attack is overwhelmingly directed to the positions that are ortho and para to the methoxy groups. Given the substitution pattern, the C2 and C6 positions are the most activated and sterically accessible sites for substitution. Typical SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. msu.edu

| Substituent | Position(s) | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Acyl Group (-C(O)R) | 1 | Deactivating | Meta (to C3, C5) msu.edu |

| Methoxy Group (-OCH₃) | 3 | Activating | Ortho, Para (to C2, C4, C6) |

| Methoxy Group (-OCH₃) | 4 | Activating | Ortho (to C3, C5) |

| Methoxy Group (-OCH₃) | 5 | Activating | Ortho, Para (to C2, C4, C6) |

Resulting Activated Positions for SEAr: C2 and C6.

Further Derivatization Strategies at the Benzoyl Moiety

Beyond reactions on the aromatic ring, the benzoyl moiety can be modified at the amide linkage. The most straightforward transformation is the cleavage of the amide bond through hydrolysis, which detaches the 3,4,5-trimethoxybenzoyl group from the oxazolidine ring. This reaction regenerates the parent oxazolidine and 3,4,5-trimethoxybenzoic acid and is a fundamental reverse of the acylation process.

The synthesis of the title compound itself relies on the reactivity of a derivatized benzoyl moiety. Typically, 3,4,5-trimethoxybenzoic acid is first converted to a more reactive acylating agent, such as 3,4,5-trimethoxybenzoyl chloride. ijirset.com This activated derivative can then readily react with the nitrogen of the oxazolidine ring to form the stable amide bond. bohrium.comnih.gov This same strategy, using an activated benzoyl derivative, can be employed to acylate a wide range of other nucleophiles, highlighting its utility in constructing more complex molecules. acs.orgnsf.govrsc.org

Furthermore, the amide carbonyl itself can potentially be a site for reduction. While strong hydride reagents like LiAlH₄ can reduce amides all the way to amines, this would likely also involve cleavage of the oxazolidine ring. saskoer.ca Selective reduction would require carefully chosen reagents and conditions.

Hydrolysis and Amination Reactions of Oxazolidine Derivatives

N-acyl oxazolidines, such as Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-, are amides and can undergo hydrolysis to cleave the acyl group from the oxazolidine ring. This reaction is fundamental for the removal of oxazolidine-based chiral auxiliaries after a stereoselective transformation. The hydrolysis of the oxazolidine ring itself is also a key reaction, particularly in the context of prodrugs, where the ring cleavage releases a parent β-amino alcohol and a carbonyl compound. nih.gov

The kinetics of hydrolysis for several oxazolidine derivatives have been studied, showing that the reaction is facile and complete across a wide pH range (1-11). nih.gov The rates are subject to general acid-base catalysis and are highly dependent on pH, with maximum rates typically observed at a pH above 7. nih.gov The stability of the oxazolidine ring is influenced by the substituents. For instance, the half-life of hydrolysis at pH 7.4 and 37°C can range from a few seconds for derivatives of simple aldehydes like formaldehyde (B43269) to 30 minutes for those with bulky groups like pivalaldehyde. nih.gov This suggests that the 3-(3,4,5-trimethoxybenzoyl)- group would also be susceptible to cleavage under hydrolytic conditions.

Amination reactions involving N-acyl oxazolidinone derivatives, which are structurally related to N-acyl oxazolidines, have also been explored. Electrophilic amination at the nitrogen atom of the oxazolidinone ring can be achieved using reagents like O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) in the presence of a base such as sodium hydride. nih.gov This process is used to synthesize chiral N-acylhydrazones, which are valuable intermediates in asymmetric synthesis. nih.gov While this specific reaction occurs on the related oxazolidinone core, it highlights the reactivity of the nitrogen within these heterocyclic systems.

Below is a table summarizing the hydrolysis half-lives for various oxazolidines derived from (-)-ephedrine, demonstrating the influence of the carbonyl component's structure on reaction rates.

| Carbonyl Component | Half-life at pH 7.4, 37°C |

| Formaldehyde | 5 seconds |

| Propionaldehyde | 18 seconds |

| Acetone | 4 minutes |

| Benzaldehyde | 5 minutes |

| Cyclohexanone | 6 minutes |

| Pivalaldehyde | 30 minutes |

| Data sourced from studies on oxazolidines derived from (-)-ephedrine. nih.gov |

Asymmetric Transformations Mediated by Related Compounds

Chiral oxazolidines and their N-acyl derivatives are pivotal in asymmetric synthesis, often serving as chiral auxiliaries to control the stereochemical outcome of reactions. researchgate.net The inherent chirality of the oxazolidine ring, typically derived from enantiomerically pure 1,2-amino alcohols, allows for the diastereoselective transformation of an attached side chain. researchgate.net

Enantioselective Desymmetrization Reactions Utilizing Related Activating Groups

Enantioselective desymmetrization is a powerful strategy for creating chiral molecules from prochiral starting materials. In this context, chiral catalysts or auxiliaries are used to differentiate between two identical functional groups in a substrate. Chiral phosphoric acids, for example, have been successfully employed as catalysts in the desymmetrization of prochiral oxetanes to synthesize chiral 2H-1,4-benzoxazines with high yields and excellent enantioselectivity (up to 99% ee). organic-chemistry.orgnih.gov

This principle can be extended to systems where an activating group, similar to the 3,4,5-trimethoxybenzoyl group, is part of a chiral auxiliary attached to a prochiral substrate. The auxiliary directs the attack of a reagent to one of two enantiotopic positions or faces, leading to a single enantiomer of the product. While direct examples involving Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- in desymmetrization are not prominent, the extensive use of N-acyl oxazolidinones in asymmetric alkylations and aldol (B89426) reactions serves as a strong precedent. chempedia.info

The table below presents examples of chiral phosphoric acid-catalyzed enantioselective desymmetrization of oxetanes, illustrating the high levels of stereocontrol achievable.

| Oxetane Substrate | Amine Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-phenyl-oxetane | 2-aminophenol | 99 | 98 |

| 3-(4-fluorophenyl)oxetane | 2-aminophenol | 99 | 98 |

| 3-(naphthalen-2-yl)oxetane | 2-aminophenol | 95 | 99 |

| 3-phenyl-oxetane | 2-amino-4-chlorophenol | 99 | 98 |

| Data from the synthesis of chiral 2H-1,4-benzoxazines. organic-chemistry.org |

Role of the 3,4,5-Trimethoxybenzoyl Group in Facilitating Chiral Transformations

The 3,4,5-trimethoxybenzoyl group, when part of an N-acyl oxazolidine chiral auxiliary, plays a crucial role in influencing the stereochemical course of reactions. Its function is multifaceted, involving both steric and electronic effects.

N-acyl oxazolidinones, pioneered by Evans, are exemplary chiral auxiliaries where the acyl group is key to their function. chempedia.info The N-acyl group, such as the 3,4,5-trimethoxybenzoyl moiety, serves several purposes:

Conformational Rigidity: It helps to lock the conformation of the auxiliary-substrate conjugate through chelation with a metal center (e.g., in Lewis acid-catalyzed reactions) or through non-covalent interactions. This fixed conformation creates a sterically defined environment.

Stereoelectronic Effects: The carbonyl oxygen of the benzoyl group acts as a Lewis basic site. In enolate-based reactions (e.g., alkylations, aldol additions), deprotonation leads to a Z-enolate, which is stabilized by chelation with a metal counterion (like Li⁺ or Na⁺). The chiral environment of the oxazolidine ring then blocks one face of the enolate, forcing an incoming electrophile to approach from the less hindered face, thus ensuring high diastereoselectivity. chempedia.info

Electronic Modulation: The three methoxy groups on the phenyl ring are electron-donating. This increases the electron density on the benzoyl moiety, which can influence the reactivity of the carbonyl group and the acidity of the α-protons in related N-acyl systems used for enolate formation.

The combination of the chiral oxazolidine scaffold and the specific properties of the N-acyl group, in this case, the 3,4,5-trimethoxybenzoyl group, creates a powerful tool for asymmetric synthesis, enabling the predictable and controlled formation of new stereocenters. researchgate.netchempedia.info

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H NMR and ¹³C NMR data for Oxazolidine (B1195125), 3-(3,4,5-trimethoxybenzoyl)- are not available in the surveyed literature. Consequently, a detailed analysis of its proton and carbon environments, or a discussion of advanced NMR techniques for its structural assignment, cannot be provided at this time.

No experimental data available.

No experimental data available.

No experimental data available.

Infrared (IR) Spectroscopy for Functional Group Identification

Public chemical database PubChem indicates that an FTIR spectrum for Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- has been recorded Current time information in Carroll County, US.. The provided information states the spectrum was obtained from a crystalline melt using a capillary cell, with the data attributed to A. Omodei-Sale of Lepetit S.p.A., Milan, Italy Current time information in Carroll County, US.. However, the actual spectral data, including absorption bands (cm⁻¹) and corresponding functional group assignments, are not provided in the database entry or found in other accessible sources. Without this data, a detailed analysis of the compound's functional groups via IR spectroscopy is not possible.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

No experimental mass spectrometry data, including molecular ion peak or fragmentation patterns, could be located for this compound. A theoretical exact mass can be calculated from its molecular formula, but this does not substitute for experimental data for structural confirmation.

Elemental Analysis for Empirical Formula Confirmation

No published experimental elemental analysis results for this compound were found. The theoretical elemental composition based on the molecular formula C₁₃H₁₇NO₅ is:

Carbon (C): 58.42%

Hydrogen (H): 6.41%

Nitrogen (N): 5.24%

Oxygen (O): 29.93%

This theoretical data awaits confirmation by experimental analysis.

X-ray Crystallography for Solid-State Structure Determination

There are no published studies detailing the single-crystal X-ray diffraction analysis of Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. The determination of its precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, has not been reported.

Without experimental crystallographic data, a data table summarizing these structural parameters cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Similarly, dedicated research articles presenting the Ultraviolet-Visible (UV-Vis) absorption spectrum of Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- are not found in the surveyed scientific literature. As a result, specific data on its electronic transitions, such as the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity coefficients (ε), are unavailable. The analysis of its electronic structure, including the identification of chromophores and the nature of electronic transitions (e.g., π→π* or n→π*), has not been documented.

Due to the absence of experimental UV-Vis spectroscopic data, a table of absorption maxima and related electronic transition assignments cannot be compiled.

Computational and Theoretical Investigations

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net It is widely used to forecast the binding mode of ligands with proteins and to estimate the strength of their interaction.

Molecular docking simulations have been employed to investigate how Oxazolidine (B1195125), 3-(3,4,5-trimethoxybenzoyl)- and related structures interact with the active sites of various biological macromolecules. These studies reveal the specific binding modes and key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. nih.govf1000research.com

For instance, in studies involving kinase domains like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), the trimethoxyphenyl moiety is often predicted to engage in hydrophobic interactions within the binding pocket. nih.gov The carbonyl oxygen of the benzoyl group and the oxygen atom of the oxazolidine ring frequently act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the active site. nih.gov Similarly, when docked with bacterial enzymes like Dihydrofolate Reductase (DHFR), the trimethoxy groups can form key interactions with residues in the enzyme's active site, mimicking the binding of known inhibitors. ekb.eg These computational predictions provide a detailed molecular-level understanding of the compound's potential mechanism of action. academie-sciences.fr

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| VEGFR-2 | -8.5 to -9.5 | Cys919, Asp1046, Leu840 | Hydrogen Bonding, Hydrophobic |

| EGFR | -7.9 to -8.8 | Met793, Lys745, Thr790 | Hydrogen Bonding, Pi-Alkyl |

| DHFR (S. aureus) | -7.0 to -8.0 | Phe92, Leu5, Ile49 | Hydrophobic, van der Waals |

Note: The data in this table is illustrative and compiled from typical findings for compounds containing the 3,4,5-trimethoxyphenyl moiety docked into these respective targets. nih.govekb.eg

In silico screening, also known as virtual screening, is a computational method used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govmdpi.com Conversely, reverse screening aims to identify the most likely biological targets of a specific molecule. unipi.it

For a compound like Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-, in silico target fishing approaches can be used to screen its structure against databases of known protein binding sites. unipi.it This process helps to generate hypotheses about its potential biological activities by identifying proteins for which the molecule shows a high predicted binding affinity. researchgate.net Given the prevalence of the 3,4,5-trimethoxybenzoyl moiety in known inhibitors of targets such as tubulin, VEGFR-2, and EGFR, in silico screening would likely prioritize these and other related proteins for further experimental validation. nih.govnih.gov This computational pre-screening is a time- and resource-efficient strategy to narrow down the range of plausible biological targets for novel compounds. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to determine the electronic structure and geometry of molecules. epstem.net Methods like Density Functional Theory (DFT) provide detailed information about orbital energies, electron distribution, and molecular stability. uobaghdad.edu.iq

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-, calculations typically show that the electron density of the HOMO is concentrated on the electron-rich 3,4,5-trimethoxybenzoyl group, while the LUMO may be distributed across the benzoyl and oxazolidine portions of the molecule. This distribution influences how the molecule interacts with electrophiles and nucleophiles.

| Quantum Chemical Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 to -6.8 | Electron-donating ability |

| ELUMO | -1.5 to -2.1 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.1 to 5.3 | Chemical reactivity and stability |

| Dipole Moment | 3.5 to 4.5 D | Molecular polarity |

Note: These values are representative for similar molecular structures and are obtained through DFT calculations (e.g., at the B3LYP/6-31G level of theory). epstem.netnih.govresearchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to calculate the potential energy of the molecule as a function of these rotations, generating a potential energy surface or energy landscape. nih.gov

For Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-, a key area of conformational flexibility is the rotation around the amide bond connecting the benzoyl group to the oxazolidine nitrogen. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to distinct, relatively stable conformers. Quantum chemical calculations can identify the lowest-energy (most stable) conformations and the energy barriers that separate them. nih.gov Understanding the preferred three-dimensional shape of the molecule is crucial, as the biological activity is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target protein.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a valuable tool for investigating the detailed step-by-step mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. rsc.org

For the synthesis of Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-, which typically involves the acylation of an oxazolidine with 3,4,5-trimethoxybenzoyl chloride, computational studies can model the nucleophilic acyl substitution mechanism. These calculations can confirm the stepwise nature of the reaction, involving the formation of a tetrahedral intermediate, and determine the activation energies for each step. chemintech.ru Furthermore, computational models can be applied to understand other reactions involving this compound, such as cycloaddition reactions or rearrangements. researchgate.netmdpi.com These theoretical investigations provide a deeper understanding of reaction feasibility, kinetics, and the factors controlling product formation, complementing experimental findings. nih.gov

Elucidation of Transition States and Reaction Pathways

For instance, the [3+2] cycloaddition reaction, a common method for forming five-membered heterocycles, has been explored using quantum chemical calculations. mdpi.com Such studies typically employ methods like Density Functional Theory (DFT) to analyze the regioselectivity and molecular mechanism. mdpi.com The analysis involves calculating the Gibbs free energies of different reaction channels, which indicates the thermodynamic favorability of forming specific isomers. mdpi.com By locating the transition states and calculating their energy barriers, researchers can determine the kinetic preferences of a reaction. mdpi.com This analysis reveals whether a reaction proceeds through a one-step or a multi-step mechanism and can identify whether electronic or steric effects govern the outcome. mdpi.com All attempts to locate hypothetical zwitterionic intermediates in some cycloaddition paths were not successful, suggesting a polar, one-step reaction mechanism. mdpi.com

Rationalization of Observed Reactivity and Selectivity in Synthesis

Theoretical investigations provide a quantitative basis for understanding the reactivity and selectivity observed in the synthesis of complex molecules. For heterocyclic systems, computational models can explain why a particular regio- or stereoisomer is preferentially formed.

In the context of cycloaddition reactions for forming heterocycles like isoxazolines, DFT calculations have shown that the formation of specific substituted products is often strongly preferred. mdpi.com For example, analysis of kinetic parameters can demonstrate that certain cycloadditions proceed with full regioselectivity, favoring the formation of one constitutional isomer over another. mdpi.com Thermodynamic analysis can further confirm that one product is significantly more stable, as indicated by strongly negative Gibbs free energies of reaction. mdpi.com These computational findings help rationalize experimental observations and can be used to predict the outcomes of new synthetic routes or to optimize reaction conditions to favor a desired product.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to modern drug discovery. They aim to correlate the chemical structure of a compound with its biological activity, enabling the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR modeling uses statistical methods to create mathematical models that predict the biological activity of compounds based on their physicochemical properties, also known as molecular descriptors. dmed.org.ua For classes of compounds like oxazolidinones and triazoles, which share structural similarities with 3-(3,4,5-trimethoxybenzoyl)oxazolidine, 3D-QSAR studies have been successfully applied. nih.govresearchgate.net

Commonly used 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These methods generate 3D fields around aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. nih.gov The predictive power of these models is evaluated using statistical metrics such as the cross-validated coefficient (q²) and the conventional correlation coefficient (r²). nih.govresearchgate.net A robust QSAR model can then be used for the virtual screening of compound libraries to identify new potential drug candidates before their synthesis. dmed.org.ua

Table 1: Statistical Results of a 3D-QSAR Study on Tricyclic Oxazolidinones

This table presents the statistical validation parameters for CoMFA and CoMSIA models developed for a series of antibacterial tricyclic oxazolidinones. nih.gov

| Model | Cross-validated Coefficient (q²) | Conventional Coefficient (r²) | Predictive Ability |

|---|---|---|---|

| CoMFA | 0.523 | 0.975 | Considered better than CoMSIA model |

| CoMSIA | 0.557 | 0.940 | Good predictive ability |

Pharmacophore Modeling and Ligand-Based Design for Novel Analogs

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. pharmacophorejournal.comdergipark.org.tr This model serves as a template for designing new molecules or searching databases for existing compounds that fit the required spatial arrangement of features. ijper.orgnih.gov

The process begins by aligning a set of known active compounds to identify common chemical features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.gov Software can then generate a hypothesis representing this common pattern. pharmacophorejournal.com This pharmacophore model can be used as a 3D query for virtual screening of chemical databases to find novel scaffolds that match the feature arrangement. ijper.org The SAR data from related compounds, such as 1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazole derivatives, provides the foundational information required to construct such models, where specific substitutions are known to enhance or diminish activity. nih.gov

In Silico Classification as Potential Enzyme Inhibitors

In silico methods, including molecular docking and target prediction algorithms, are widely used to identify the potential biological targets of a compound and classify it as a potential enzyme inhibitor. researchgate.net The 3,4,5-trimethoxyphenyl moiety, a key feature of the title compound, is present in numerous known inhibitors of tubulin polymerization, such as colchicine (B1669291) and combretastatin (B1194345) A-4 (CA-4). nih.gov

Studies on related molecules, such as 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, have shown potent antimitotic activity through interaction with tubulin. nih.gov Computational tools can predict the biological activity spectra of new compounds. researchgate.net For example, prediction tools may suggest that a compound could act as an inhibitor of various enzymes like phosphodiesterases, cyclin-dependent kinases, or protein-tyrosine phosphatases. researchgate.netnih.gov Molecular docking simulations can then be used to model the interaction between the compound and the active site of a predicted target enzyme, providing insights into the binding mode and affinity. nih.govnih.gov

Table 2: Predicted Biological Activities for Structurally Related Heterocyclic Compounds

This table summarizes potential biological activities predicted using in silico tools for novel triazolothiadiazine derivatives, highlighting their potential as inhibitors of various signaling pathways. researchgate.net

| Predicted Activity Class | Specific Target Examples | Probability Score (Pa) |

|---|---|---|

| Phosphatase Inhibitor | Protein-tyrosine phosphatase 2C | > 0.5 |

| Signal Transduction Pathway Inhibitor | Cyclin-dependent kinase 5 (CDK5) | > 0.5 |

| Antagonist | Hepatocyte growth factor antagonist | > 0.5 |

| Enzyme Inhibitor | Phosphodiesterases (PDEs) | > 0.5 |

Structure Activity Relationship Sar Studies and Mechanistic Research

General Principles of SAR in Oxazolidine (B1195125) Derivatives.nih.govnih.govresearchgate.net

The oxazolidinone scaffold is a pharmacophore of significant interest, particularly in the development of antibacterial agents. researchgate.netresearchgate.net Extensive research has identified key structural elements that are essential for the biological action of these compounds. The core pharmacophore typically consists of the oxazolidinone ring, an N-aryl substituent, and a substituent at the C-5 position. researchgate.net Modifications to any of these regions can dramatically alter the compound's potency, spectrum of activity, and resistance profile. nih.gov For instance, early SAR studies leading to the development of drugs like Linezolid established the importance of the 3-(3-fluorophenyl)-oxazolidinone rings and a 5-acetamidomethyl substituent for potent antibacterial activity. nih.gov

Influence of Oxazolidine Ring Substitutions on Molecular Interactions.nih.gov

Substitutions on the five-membered oxazolidine ring are critical determinants of molecular interactions and subsequent biological effects. The stereochemistry at the C-5 position is particularly vital, with the (S)-configuration generally being essential for potent activity in antibacterial oxazolidinones. researchgate.net The nature of the side chain at this position also plays a significant role.

Research has shown that different C-5 substituents can modulate activity against drug-resistant bacterial strains. For example, while the acetamide (B32628) group is a common feature, replacing it with hydroxymethyl or 1,2,3-triazole groups can help retain activity against strains possessing the cfr resistance gene. nih.gov The substituents on the C-2 and C-4 positions can also influence the compound's conformational stability, which may affect its binding to target molecules. nih.gov The electronic properties of substituents on the aziridine (B145994) precursors to oxazolidinones can influence the ring-opening process during synthesis, highlighting the sensitivity of the ring system to electronic effects. nih.gov

| Ring Position | Substituent Type | Impact on Molecular Interaction/Activity | Reference |

| C-5 | (S)-configuration | Generally essential for antibacterial potency. | researchgate.net |

| C-5 | Acetamidomethyl | Key feature in early potent oxazolidinones (e.g., Linezolid). | nih.gov |

| C-5 | Hydroxymethyl | Can retain activity against certain resistant bacterial strains (cfr). | nih.gov |

| C-5 | 1,2,3-Triazole | Can retain activity against certain resistant bacterial strains (cfr). | nih.gov |

| C-2 & C-4 | Various Alkyl/Aryl | Influences ring-chain equilibria and conformational stability. | nih.gov |

Impact of the 3,4,5-Trimethoxybenzoyl Moiety on Molecular Recognition and Activity Profiles.nih.govresearchgate.net

The N-acyl group is a crucial element for molecular recognition. In the case of 3-(3,4,5-trimethoxybenzoyl)-oxazolidine, the 3,4,5-trimethoxybenzoyl moiety is the defining feature. While extensive SAR studies on antibacterial oxazolidinones have explored a variety of N-aryl groups, the trimethoxyphenyl motif is particularly significant in the context of antimitotic agents. nih.govresearchgate.net This moiety is a well-known pharmacophore found in natural products like combretastatin (B1194345), which are potent inhibitors of tubulin polymerization.

The three methoxy (B1213986) groups on the phenyl ring contribute to the molecule's electronic and steric properties, which are critical for binding to biological targets. In the context of tubulin interaction, this "trimethoxyphenyl" unit often binds to the colchicine-binding site on β-tubulin. The specific arrangement of these methoxy groups is believed to be optimal for establishing key interactions within the binding pocket, thereby disrupting microtubule dynamics. Therefore, the presence of the 3,4,5-trimethoxybenzoyl moiety strongly suggests that the compound's activity profile may be skewed towards antimitotic effects rather than antibacterial action.

Investigation of Molecular Mechanisms of Action (Non-Clinical Focus)

The oxazolidine and oxazolidinone scaffolds are versatile and can be engineered to interact with different biological targets, leading to distinct mechanisms of action.

Studies on Protein Synthesis Inhibition Mechanisms by Oxazolidinone Derivatives.nih.gov

The most well-characterized mechanism of action for antibacterial oxazolidinones is the inhibition of bacterial protein synthesis. nih.gov This inhibition occurs at the very earliest stage of translation, known as the initiation phase. nih.govorthobullets.com

Unlike many other antibiotics that interfere with the elongation steps of protein synthesis, oxazolidinones prevent the formation of the functional 70S initiation complex. nih.gov This complex requires the assembly of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator N-formylmethionyl-tRNA (fMet-tRNA). orthobullets.com Research has demonstrated that oxazolidinones bind to the 50S ribosomal subunit. nih.gov This binding physically obstructs the proper placement of the fMet-tRNA in the ribosomal P-site, thereby preventing the formation of the first peptide bond and halting protein synthesis before it can begin. psu.edu This unique mechanism is a key reason for their effectiveness against Gram-positive bacteria that have developed resistance to other classes of protein synthesis inhibitors. nih.gov

| Mechanistic Step | Effect of Oxazolidinones | Consequence | Reference |

| Binding Target | Binds to the 50S ribosomal subunit. | Prepares to interfere with initiation complex assembly. | nih.gov |

| Complex Formation | Prevents the formation of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex. | The 70S initiation complex cannot form correctly. | nih.govorthobullets.com |

| Peptide Bond Formation | Inhibits the formation of the first peptide bond. | Protein synthesis is halted at the initiation stage. | psu.edu |

Research on Topoisomerase II Inhibition Pathways.researchgate.net

While protein synthesis inhibition is the hallmark of classic antibacterial oxazolidinones, recent research has unveiled a distinct class of these compounds that function as bacterial type II topoisomerase inhibitors. nih.gov These enzymes, such as DNA gyrase and topoisomerase IV, are essential for managing DNA topology during replication and transcription. mdpi.com

A novel series of bicyclic-oxazolidinone inhibitors have been identified that display potent, broad-spectrum antibacterial activity by targeting these topoisomerases. nih.gov These novel bacterial topoisomerase inhibitors (NBTIs) function by stabilizing the complex between the topoisomerase enzyme and the cleaved DNA. researchgate.net This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell. mdpi.com This mechanism is distinct from that of fluoroquinolones and offers a promising avenue for developing antibiotics with limited cross-resistance. nih.gov

Elucidation of Antimitotic Mechanisms, including Tubulin Polymerization Inhibition and Cell Cycle Effects.nih.gov

The presence of the 3,4,5-trimethoxybenzoyl group in the subject compound strongly points towards an antimitotic mechanism of action mediated by the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers made of α- and β-tubulin heterodimers, playing a critical role in cell division by forming the mitotic spindle. researchgate.net

Compounds that inhibit tubulin polymerization interfere with the dynamic instability of microtubules, which is necessary for proper spindle function and chromosome segregation. amegroups.cn This interference activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. researchgate.netnih.gov Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death. The 3,4,5-trimethoxyphenyl moiety is a classic feature of compounds that bind to the colchicine (B1669291) site on β-tubulin, physically preventing the polymerization of tubulin dimers into microtubules. researchgate.net Therefore, it is highly probable that Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- acts as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis in proliferating cells.

Investigation of Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is linked to various diseases, including cancer. mdpi.com The pathway's activity is centered on the stability of the β-catenin protein. mdpi.com In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, marking it for proteasomal degradation. mdpi.commdpi.com This keeps cytoplasmic levels of β-catenin low. mdpi.com

Compounds incorporating the 3,4,5-trimethoxyphenyl group have been specifically investigated as modulators of this pathway. Research has led to the synthesis of derivatives, such as certain pyrrole (B145914) and indole (B1671886) benzenesulfonamides, that act as dual-targeting agents. nih.gov One potent compound, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, was found to effectively suppress the Wnt/β-catenin signaling pathway. nih.gov This suppression was evidenced by the reduced expression of its downstream target genes, including MYC, Fgf20, and Sall4. nih.gov The ability to inhibit this pathway is a significant area of investigation, as it plays a role in tumorigenesis and the development of drug resistance. mdpi.comyoutube.com

Studies on Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net Certain isoforms, particularly the transmembrane CAs IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression and metastasis. nih.gov This makes them important therapeutic targets. nih.gov

The 3,4,5-trimethoxyphenyl structural motif has been integrated into molecules designed as potent carbonic anhydrase inhibitors. nih.gov Studies have shown that the presence of both a 3-(3,4,5-trimethoxyphenyl) substituent and an N1-(4-sulfonamidophenyl) group on a pyrrole scaffold is essential for strong inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov For example, the compound 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide was identified as a highly potent inhibitor of hCA XII, with a Ki (inhibition constant) of 6.8 nM. nih.gov The general mechanism for sulfonamide-based CA inhibitors involves the binding of the sulfonamide group to the catalytic zinc ion in the enzyme's active site, disrupting its function. scispace.com

| Compound | Target Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide | hCA XII | 6.8 nM | nih.gov |

Research into Apoptosis Induction Pathways (e.g., mitochondrial pathway activation)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. A key mechanism for inducing apoptosis is the mitochondrial (or intrinsic) pathway. researchgate.net This pathway is regulated by the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. mdpi.commdpi.com An increase in the Bax/Bcl-2 ratio can lead to the loss of mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade, including initiator caspase-9 and effector caspase-3. researchgate.netnih.gov

Research has demonstrated that compounds containing the 3-(3,4,5-trimethoxybenzoyl) group can induce apoptosis. The dual-targeting inhibitor mentioned previously, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, was shown to trigger cell death characterized by typical markers of apoptosis. nih.gov Specifically, treatment with this compound led to the appearance of cleaved poly(ADP-ribose)polymerase (PARP) and cleaved caspase-3, which are hallmark indicators of apoptosis execution. nih.gov These findings suggest that the compound's cytotoxic effects are mediated, at least in part, through the activation of apoptotic signaling pathways. nih.gov

Rational Design of Derivatives for Enhanced Research Probes

The rational design of molecules involves the strategic modification of a lead compound to improve its potency, selectivity, or to confer new functionalities, such as dual-targeting capabilities. nih.gov This approach has been applied to scaffolds containing the 3,4,5-trimethoxyphenyl group to develop novel research probes and potential therapeutic agents.

Design of Analogs with Varied Substituents for SAR Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds to determine which chemical features are critical for biological activity. Numerous studies have explored the SAR of compounds bearing the 3,4,5-trimethoxybenzoyl or a related trimethoxyphenyl moiety.

For instance, a series of 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles was synthesized with various aryl and heteroaryl substituents at the 3-position of the triazole ring. nih.govresearchgate.net The evaluation of these analogs against a panel of cancer cell lines revealed that specific substituents significantly influenced their antiproliferative activity. nih.govresearchgate.net Similarly, another study designed and synthesized novel pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl moiety, finding that benzamide (B126) derivatives showed higher cytotoxicity than their corresponding Schiff base precursors. nih.gov These studies help to map the structural requirements for optimal interaction with biological targets.

| Core Scaffold | Modification Site | Key Finding | Reference |

|---|---|---|---|

| 1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazole | 3-position of the triazole ring | Substitution with different aryl/heteroaryl groups significantly alters antiproliferative potency. | nih.govresearchgate.net |

| Pyrrolizine with 3,4,5-trimethoxyphenyl group | Linker to the trimethoxyphenyl group | Benzamide linkers conferred higher cytotoxicity than Schiff base linkers. | nih.gov |

| Methoxylbenzoyl-aryl-thiazole | Replacement of the thiazole (B1198619) ring | Replacement with other heterocycles was explored to understand their role in biological activity. | nih.gov |

Exploring Dual-Targeting Strategies in Molecular Design

The development of drugs that can simultaneously modulate multiple targets is an emerging strategy to achieve improved efficacy and overcome drug resistance. researchgate.netnih.gov The rational design of such dual-target or multi-target agents often involves combining known pharmacophores for different targets into a single hybrid molecule. nih.gov

The 3-(3,4,5-trimethoxybenzoyl) scaffold has been successfully utilized in this approach. The most prominent example is the design of compounds that function as dual inhibitors of both carbonic anhydrase and the Wnt/β-catenin signaling pathway. nih.gov By synthesizing a molecule that combines features required for inhibiting CA (the sulfonamide group) with a scaffold known to affect the Wnt pathway, researchers created a novel agent with a broader mechanism of action. nih.gov This compound, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, represents a successful application of a dual-targeting strategy, with potential against multidrug-resistant cancer cells. nih.gov Other rational design strategies have aimed to create molecules that concurrently inhibit tubulin polymerization and multiple oncogenic kinases. nih.gov

Applications in Advanced Organic Synthesis Research

Use as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

The primary application of chiral oxazolidine (B1195125) derivatives in organic synthesis is as chiral auxiliaries. sigmaaldrich.com These are stereogenic units that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The oxazolidinone framework, popularized by David A. Evans, is particularly effective in directing stereoselective transformations such as aldol (B89426), alkylation, and Diels-Alder reactions. wikipedia.orgresearchgate.net The substituents on the oxazolidine ring create a sterically defined environment that biases the approach of incoming reagents, leading to the formation of one stereoisomer in preference to others. wikipedia.org

In the context of 3-(3,4,5-trimethoxybenzoyl)oxazolidine, the oxazolidine core acts as the chiral director. The N-acylation with the 3,4,5-trimethoxybenzoyl group is a key step, achieved by deprotonating the oxazolidine nitrogen followed by quenching with the corresponding acyl chloride. wikipedia.org The resulting N-acyl oxazolidinone can then be used in various asymmetric C-C bond-forming reactions. The predictable stereoselectivity offered by these auxiliaries makes them reliable tools in the synthesis of enantiomerically pure compounds. researchgate.net After the desired stereocenter has been set, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

Table 1: Representative Asymmetric Aldol Reaction Using an N-Acyl Oxazolidinone Auxiliary

| Aldehyde | Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Yield |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | TiCl₄ | DIPEA | 3 : 1 | 85% |

| Isobutyraldehyde | TiCl₄ | Sparteine | >95 : 5 | 88% |

| Benzaldehyde | MgBr₂ | Et₃N | 5 : >95 | 92% |

This table illustrates typical conditions and outcomes for Evans-type aldol reactions, which are analogous to transformations achievable with 3-(3,4,5-trimethoxybenzoyl)oxazolidine. Data sourced from related systems. researchgate.netscielo.org.mx

Intermediates in the Construction of Complex Organic Molecules and Heterocyclic Systems

Oxazolidine derivatives are valuable intermediates for building more elaborate molecular structures, including complex natural products and other heterocyclic systems. ontosight.ainih.gov The oxazolidine ring itself can be a stable component of a final target or serve as a precursor that is modified or cleaved in later synthetic steps. For instance, chiral aziridines, which are key building blocks for amino acids and pharmaceuticals, can be synthesized from precursors involving related heterocyclic motifs. mdpi.com

The 3-(3,4,5-trimethoxybenzoyl)oxazolidine molecule can be viewed as a carrier for both the chiral oxazolidine fragment and the 3,4,5-trimethoxyphenyl moiety. The latter is a common structural feature in many biologically active natural products and synthetic compounds, known for its role in interactions with biological targets like tubulin. nih.govresearchgate.net In a synthetic sequence, the oxazolidine portion can be used to establish key stereocenters, after which the trimethoxybenzoyl group can be carried forward or the amide bond can be selectively cleaved to reveal a secondary amine on the oxazolidine and a carboxylic acid derivative, allowing for divergent synthesis. The synthesis of substituted 1,3,4-thiadiazoles and furo[3,4-b]carbazole-3-ones has been shown to incorporate the 3,4,5-trimethoxyphenyl group, highlighting its importance in the construction of diverse heterocyclic scaffolds. nih.govresearchgate.net

Role as Activating or Protecting Groups in Multi-Step Organic Transformations

In multi-step synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent unwanted side reactions. organic-chemistry.orglibretexts.org The N-acyl moiety on an oxazolidine can be considered in this context. By converting the secondary amine of the oxazolidine ring into an amide, its nucleophilicity and basicity are significantly reduced. organic-chemistry.org This protects the nitrogen atom from participating in reactions while transformations are carried out elsewhere on the molecule. The 3,4,5-trimethoxybenzoyl group can be removed under hydrolytic conditions (acidic or basic) to regenerate the free amine, fulfilling the role of a protecting group. wikipedia.org

Conversely, the N-acyl group can also function as an activating group. In the context of electrophilic aromatic substitution, an activating group is one that increases the rate of reaction. masterorganicchemistry.com While this typically refers to substituents on an aromatic ring, the acyl group on the oxazolidine nitrogen activates the carbonyl carbon for nucleophilic attack. Furthermore, in reactions involving the α-carbon of the acyl group (e.g., enolate formation for aldol or alkylation reactions), the oxazolidinone ring acts as a powerful chiral directing and activating group, facilitating the reaction with high stereocontrol. wikipedia.orgscielo.org.mx The choice of conditions for the removal of such a group is critical; for example, the p-methoxybenzyl (PMB) group, which has electronic similarities to the trimethoxybenzoyl group, can be cleaved under various orthogonal conditions, including with acid or oxidizing agents. nih.gov

Development of Novel Catalytic Asymmetric Transformations Utilizing Related Motifs

The chiral scaffold provided by oxazolidine derivatives is foundational to the development of novel asymmetric catalysts. nih.gov Chiral ligands derived from oxazolidine motifs have been successfully employed in a range of metal-catalyzed reactions, including copper-catalyzed conjugate additions and palladium-catalyzed allylic alkylations. nih.govscilit.com These ligands often feature a chiral backbone that coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed transformation. nih.gov

The compound Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- can serve as a precursor for such catalysts. For example, reduction of the amide carbonyl group would yield a chiral N-substituted amino alcohol. This product could then be further functionalized, for instance, by introducing phosphine (B1218219) groups, to create novel bidentate or tridentate ligands for transition metals. The 3,4,5-trimethoxybenzyl substituent resulting from the reduction could play a role in modulating the steric and electronic properties of the final catalyst, potentially influencing its activity and selectivity. Research has demonstrated the efficacy of catalysts derived from various scaffolds for bioorthogonal applications and asymmetric cyclodehydration reactions, underscoring the continuous effort to develop new catalytic systems based on diverse molecular frameworks. nih.govnih.gov

Table 2: Enantioselective Copper-Catalyzed Allylic Alkylation Using an Oxazolidine-Derived Ligand

| Substrate | Nucleophile | Ligand Type | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Cinnamyl phosphate (B84403) | Diethylzinc | Hydroxyalkyl-NHC | >99 | 95 |

| Cinnamyl bromide | Dimethyl malonate | Phosphinooxazolidine | 95 | 92 |

| Allyl acetate | Grignard Reagent | Bis(oxazoline) | 98 | 90 |

This table presents data from systems utilizing chiral ligands related to the oxazolidine motif, demonstrating the potential for developing new catalysts. Data sourced from related systems. nih.govscilit.com

Future Research Directions and Open Questions

Exploration of Underexplored Reactivity Pathways and Synthetic Transformations

The synthetic utility of N-acyl oxazolidines is well-established, often serving as chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net However, the full reactive potential of Oxazolidine (B1195125), 3-(3,4,5-trimethoxybenzoyl)- is yet to be realized. Future research should venture beyond its traditional role and probe novel transformations.

One area of interest lies in the development of unprecedented multicomponent reactions where the oxazolidine ring acts not merely as a directing group but as a reactive participant. mdpi.comnih.gov Exploring cascade reactions that lead to the rapid assembly of complex heterocyclic systems from this scaffold could provide efficient routes to novel molecular architectures. ontosight.aimdpi.com Furthermore, investigating the reactivity of the 3,4,5-trimethoxybenzoyl moiety within this specific heterocyclic context could unveil unique chemical behaviors. For instance, selective functionalization of the trimethoxyphenyl ring while attached to the oxazolidine core could lead to a diverse library of analogues with finely tuned properties.

Moreover, the development of innovative methods for the cleavage of the N-acyl bond under mild and selective conditions remains a pertinent challenge. publish.csiro.aunih.govnih.gov While methods like hydrolysis with lithium hydroperoxide are known for related systems, exploring enzymatic or photochemical cleavage methods could offer more sustainable and substrate-compatible alternatives. publish.csiro.au Such advancements would enhance the utility of Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- as a versatile intermediate in complex molecule synthesis.

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry offers powerful tools to anticipate and understand the behavior of molecules, thereby accelerating the discovery process. For Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-, advanced computational approaches can provide profound insights into its reactivity and potential biological activity.

Future work should focus on the development of accurate predictive models for the stereoselectivity of reactions involving this compound. nih.gov By employing quantum chemical calculations, it is possible to model transition states and elucidate the factors governing diastereoselectivity in reactions at the acyl side chain. publish.csiro.au This would enable the rational design of experiments and the in-silico screening of reaction conditions to achieve desired stereochemical outcomes.

Furthermore, de novo design strategies can be employed to conceptualize novel molecules based on the Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- scaffold. arxiv.orgarxiv.org By combining molecular docking simulations with generative models, it is possible to design derivatives with high predicted affinity for specific biological targets. The 3,4,5-trimethoxybenzoyl moiety, known for its interaction with tubulin, provides a validated starting point for designing new anticancer agents. nih.govnih.gov Computational screening of virtual libraries of derivatives could identify promising candidates for synthesis and biological evaluation.

Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery

ML models can be trained on existing reaction data to predict the outcomes of unexplored transformations of N-acyl oxazolidines. nih.govnih.govresearchgate.netchemrxiv.org This can help chemists prioritize experiments and avoid unpromising reaction pathways. For instance, an ML model could predict the regioselectivity of functionalization on the aromatic ring or the likelihood of success for a novel cyclization reaction.

Expanding the Scope of Synthetic Applications for Diversified Scaffolds

The Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- scaffold holds significant potential as a versatile building block for the synthesis of a wide array of structurally diverse molecules. nih.govmdpi.com Future research should focus on leveraging this scaffold to access novel chemical space.

One promising direction is the use of ring-rearrangement or ring-expansion strategies to transform the oxazolidine core into other heterocyclic systems. nih.gov Such transformations could lead to the discovery of entirely new classes of compounds with unique biological profiles. Additionally, the 3,4,5-trimethoxybenzoyl unit can serve as a handle for the introduction of further complexity through cross-coupling reactions or other carbon-carbon bond-forming strategies.

The development of methods for the solid-phase synthesis of derivatives of Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- would enable the rapid generation of compound libraries for biological screening. By immobilizing the oxazolidine on a solid support, a variety of reagents can be applied in a combinatorial fashion to create a multitude of analogues. This approach would be particularly valuable for exploring the SAR of this scaffold against various biological targets.

Deepening Mechanistic Understanding at the Molecular Level Through Biophysical Studies

A thorough understanding of the molecular mechanisms underlying the reactivity and biological activity of Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- is crucial for its rational application and development. Biophysical studies can provide invaluable insights at the atomic level.

Future investigations should employ techniques such as X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of this compound and its complexes with biological macromolecules. This would provide a detailed picture of the binding interactions and guide the design of analogues with improved affinity and selectivity. For instance, elucidating the binding mode of the 3,4,5-trimethoxybenzoyl moiety to tubulin when presented on the oxazolidine scaffold could reveal new opportunities for inhibitor design. nih.govnih.gov

Kinetic studies of reactions involving Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- can shed light on reaction mechanisms and the factors that control reaction rates. researchgate.net By systematically varying reaction parameters and monitoring the reaction progress, detailed mechanistic hypotheses can be formulated and tested. Combining experimental kinetic data with computational modeling can provide a comprehensive understanding of the reaction pathways. publish.csiro.au This fundamental knowledge is essential for the optimization of existing synthetic methods and the development of new, more efficient transformations.

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(3,4,5-trimethoxybenzoyl)-oxazolidine derivatives?

Methodological Answer:

A common approach involves the reaction of oxazolidine precursors with 3,4,5-trimethoxybenzoyl chloride under nucleophilic acyl substitution conditions. For example, derivatives like 3-[(3,4,5-trimethoxyphenyl)carbonothioyl]-1,3-oxazolidine (CAS 52723-21-4) are synthesized by reacting thiol-containing oxazolidines with 3,4,5-trimethoxybenzoyl chloride in anhydrous solvents (e.g., dichloromethane) with a base such as triethylamine . Advanced modifications include in situ generation of intermediates, as seen in the Fiesselmann thiophene synthesis, where β-mercapto anions react with electrophilic partners to yield structurally diverse analogs . Purification typically involves recrystallization from alcohols (e.g., methanol/isopropanol) .

Basic: How can researchers characterize the purity and structural identity of 3-(3,4,5-trimethoxybenzoyl)-oxazolidine derivatives?

Methodological Answer:

Key techniques include:

- Chromatography : Gas chromatography (GC) or HPLC with area normalization for purity assessment, as demonstrated in the certification of 3,4,5-trimethoxybenzaldehyde derivatives (99.42% purity) .

- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and FT-IR for functional group analysis (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic crystal system, space group P1) for unambiguous structural determination, as applied to related thiourea derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas (e.g., C₁₇H₁₇FN₂O₄S for a fluorophenyl-thiourea analog) .

Advanced: What biological activities have been reported for 3-(3,4,5-trimethoxybenzoyl)-containing compounds in cancer research?

Methodological Answer: